molecular formula C6H6N4 B1587785 3H-Imidazo[4,5-b]pyridin-5-amine CAS No. 69825-84-9

3H-Imidazo[4,5-b]pyridin-5-amine

Cat. No.: B1587785
CAS No.: 69825-84-9
M. Wt: 134.14 g/mol
InChI Key: WEJDQDKMUXUQJJ-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-b]pyridin-5-amine is a heterocyclic compound that has been studied for its potential therapeutic significance . It is known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations .


Synthesis Analysis

Imidazo[4,5-b]pyridines can be synthesized using various methods. One popular approach involves condensation–dehydration reactions of pyridine-2,3-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions . Another method involves reacting 3-nitropyridine-2-amines with aryl aldehyde in the presence of saturated sodium dithionite .


Molecular Structure Analysis

The imidazo[4,5-b]pyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .


Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Scientific Research Applications

Catalyst Systems in Organic Synthesis

Recent developments in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions involve a variety of amines, including imidazoles and benzimidazoles, showcasing the application of 3H-Imidazo[4,5-b]pyridin-5-amine derivatives in organic synthesis. These recyclable catalysts are significant for commercial exploitation due to their efficiency in forming aromatic and heterocyclic amines, essential for synthesizing complex organic compounds (Kantam et al., 2013).

Medicinal Chemistry Scaffold

Imidazo[1,2-b]pyridazine scaffolds, closely related to this compound, are crucial in medicinal chemistry for their bioactive molecules, including kinase inhibitors like ponatinib. This extensive review showcases the therapeutic applications of these scaffolds, underlining their significance in developing novel treatments for various diseases (Garrido et al., 2021).

Corrosion Inhibition

Imidazoline and its derivatives, structurally similar to this compound, are recognized for their role as corrosion inhibitors, particularly in the petroleum industry. Their chemical structure facilitates strong adsorption onto metal surfaces, making them effective in protecting against corrosion, thereby highlighting the chemical versatility and industrial application of such compounds (Sriplai & Sombatmankhong, 2023).

Inhibitors of p38α MAP Kinase

Compounds with imidazole scaffolds, akin to this compound, serve as selective inhibitors of p38 mitogen-activated protein (MAP) kinase. This review discusses the design, synthesis, and activity studies of these inhibitors, highlighting their potential in treating inflammatory diseases by modulating cytokine release (Scior et al., 2011).

Heterocyclic N-oxide in Drug Applications

Heterocyclic N-oxide derivatives, including those synthesized from imidazole, demonstrate significant potential in drug development due to their biological importance and versatility in organic synthesis. This review emphasizes the role of these compounds in medicinal applications, showcasing their utility in designing catalysts and synthesizing bioactive molecules (Li et al., 2019).

Safety and Hazards

While specific safety and hazards information for 3H-Imidazo[4,5-b]pyridin-5-amine was not found, similar compounds have been classified with hazard statements such as H317 - H319 , and H302 - H315 - H319 - H335 .

Future Directions

The future directions for the study of 3H-Imidazo[4,5-b]pyridin-5-amine could involve further exploration of its potential therapeutic significance, given its structural resemblance to purines . Additionally, more research could be conducted to optimize its synthesis and to further understand its mechanism of action .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3H-Imidazo[4,5-b]pyridin-5-amine plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to act as a potent inhibitor of certain enzymes involved in inflammatory and autoimmune diseases . Additionally, this compound has demonstrated the ability to modulate the activity of GABA A receptors, proton pump inhibitors, and aromatase inhibitors . These interactions highlight the compound’s potential in therapeutic applications, particularly in the treatment of central nervous system disorders, digestive system diseases, and cancer .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activation of Akt, a key protein in cell signaling pathways, thereby affecting downstream targets such as PRAS40 and p70S6 . This inhibition can lead to alterations in cell proliferation, survival, and metabolism, making the compound a potential candidate for cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound has been found to bind to the ATP binding cleft of Akt, preventing ATP from binding and thereby inhibiting Akt activation . This inhibition disrupts the phosphorylation of downstream targets, leading to changes in gene expression and cellular function. Additionally, this compound has been shown to interact with other enzymes and receptors, further influencing cellular processes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied to understand its long-term effects on cellular function. Over time, the compound has been observed to maintain its inhibitory activity against target enzymes and receptors, although some degradation may occur under certain conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to effectively inhibit target enzymes and receptors without causing significant toxicity . At higher doses, some toxic or adverse effects have been observed, including alterations in liver and kidney function . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to carbohydrate metabolism . By modulating the activity of key enzymes in these pathways, this compound can alter the production and utilization of metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with transporters that facilitate its uptake into cells, as well as binding proteins that influence its localization and accumulation . These interactions play a crucial role in determining the bioavailability and efficacy of this compound in therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been observed to localize to specific compartments or organelles within cells, where it exerts its biochemical effects . For instance, this compound may be directed to the nucleus or mitochondria, depending on the presence of specific targeting signals . These localization patterns are critical for understanding the compound’s mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1H-imidazo[4,5-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJDQDKMUXUQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391022
Record name 3H-Imidazo[4,5-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69825-84-9
Record name 3H-Imidazo[4,5-b]pyridin-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69825-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo(4,5-b)pyridin-5-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069825849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 69825-84-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289630
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3H-Imidazo[4,5-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential therapeutic applications of 3H-Imidazo[4,5-b]pyridin-5-amine derivatives in cancer treatment?

A1: Research indicates that certain this compound derivatives show promise as potential therapeutic agents for cancer treatment. [] While specific mechanisms of action are not detailed in the available research, these compounds are believed to target myelopathy and proliferative disorders, which are hallmarks of cancer. [] Further investigation is necessary to understand the precise targets and molecular mechanisms by which these compounds exert their anti-cancer effects. Additionally, preclinical studies are crucial to evaluate the efficacy, safety profile, and potential clinical application of these derivatives for specific cancer types.

  1. Hepatic Differentiation of Rat Mesenchymal Stem Cells by a Small Molecule:
  2. 9- (pyrazol-3-yl) -9h- purin-2-amine and 3- (pyrazol-3-yl) -3h- imidazo [4,5-b] pyridin-5-amine derivatives and cancer their use in therapy:

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